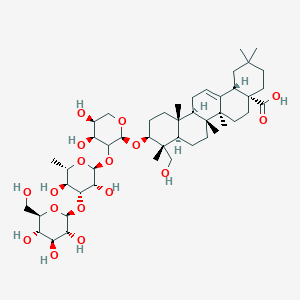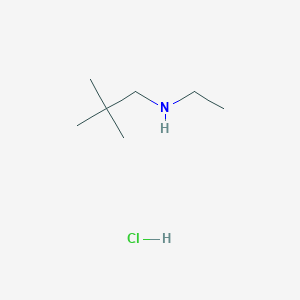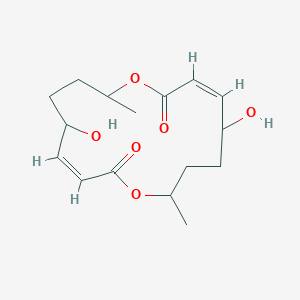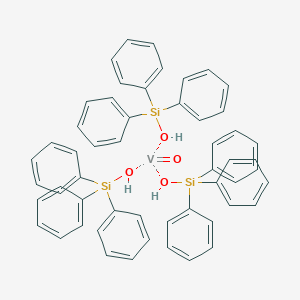![molecular formula C21H17NO4S B242045 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B242045.png)
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with hydroxyphenyl and thiophenyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with thiophen-2-ylmethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and thiophenyl groups, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper complexes.
Major Products:
Oxidation: Quinones, sulfoxides, and sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, alkylated, and arylated derivatives.
Scientific Research Applications
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific molecular pathways involved in disease progression.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
2-phenylindole: Lacks the hydroxyphenyl and thiophenyl groups but shares the indole backbone.
3-hydroxy-2-pyridone: Contains a hydroxy group and a heterocyclic ring but differs in overall structure.
Uniqueness: 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both hydroxyphenyl and thiophenyl groups enhances its potential for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C21H17NO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H17NO4S/c23-18-10-4-1-7-15(18)19(24)12-21(26)16-8-2-3-9-17(16)22(20(21)25)13-14-6-5-11-27-14/h1-11,23,26H,12-13H2 |
InChI Key |
NKGVEQGWIRLYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CS4)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CS4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B241967.png)
![5-ethyl-N-{2-[(3-hydroxypropyl)amino]-1-methyl-2-oxoethyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B241989.png)
![ethyl 2-((6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B242015.png)
![N-{[trans-4-({[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}methyl)cyclohexyl]carbonyl}-beta-alanine](/img/structure/B242016.png)

![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)
![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242033.png)


![6-(furan-2-yl)-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B242052.png)
![2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B242056.png)
![1-(3-chlorophenyl)-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B242058.png)
